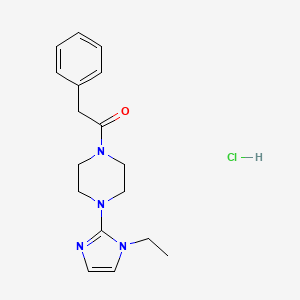
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of an imidazole ring, a piperazine ring, and a phenylethanone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Formation of the Piperazine Ring: The piperazine ring is usually formed by the reaction of ethylenediamine with dihaloalkanes.
Coupling of the Imidazole and Piperazine Rings: The imidazole and piperazine rings are coupled using a suitable linker, such as a haloalkane, under basic conditions.
Formation of the Phenylethanone Moiety: The phenylethanone moiety is introduced through a Friedel-Crafts acylation reaction using acetophenone and an acid chloride.
Final Coupling and Hydrochloride Formation: The final compound is obtained by coupling the phenylethanone moiety with the imidazole-piperazine intermediate, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the imidazole or phenylethanone moieties.
Reduction: Reduced forms of the imidazole or phenylethanone moieties.
Substitution: Substituted derivatives at the imidazole or piperazine rings.
Scientific Research Applications
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antitumor activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target specific receptors or enzymes, leading to modulation of their activity.
Pathways Involved: It can influence signaling pathways such as the NF-κB and ERK pathways, which are involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(o-tolyl)methanone hydrochloride
- (4-ethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Uniqueness
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-phenylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O.ClH/c1-2-19-9-8-18-17(19)21-12-10-20(11-13-21)16(22)14-15-6-4-3-5-7-15;/h3-9H,2,10-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXLMPWMZYBZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
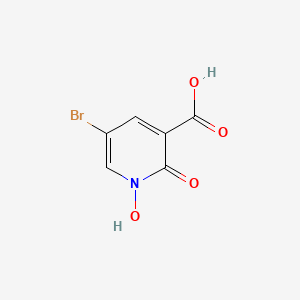
![4-(2,4-dimethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2782394.png)
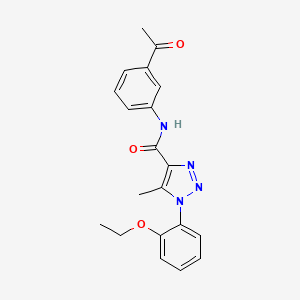

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2782397.png)
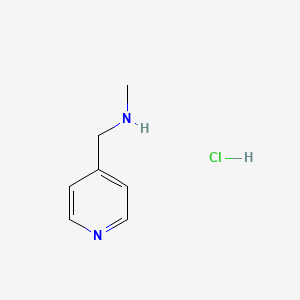
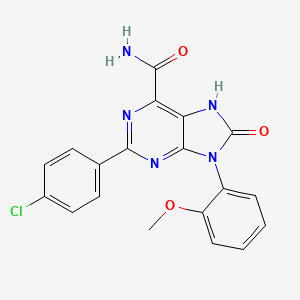
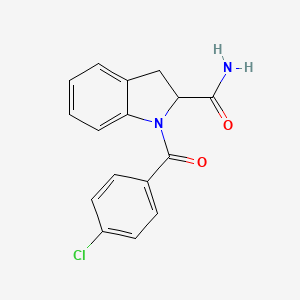
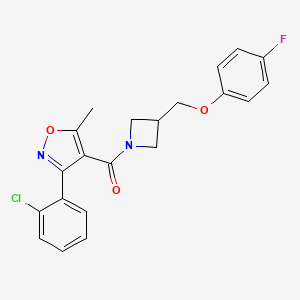
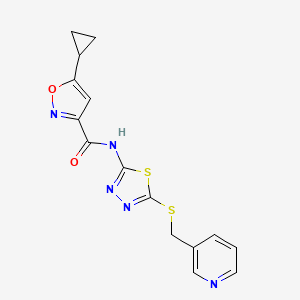

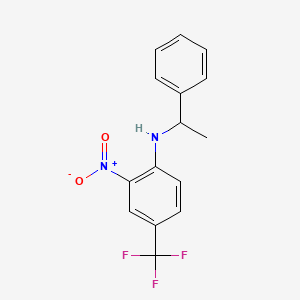
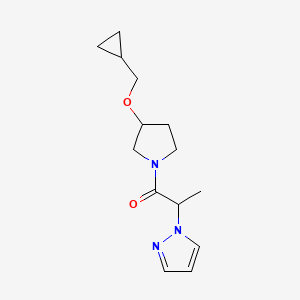
![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N-(2,4-dichlorophenyl)-3-oxobutanamide](/img/structure/B2782412.png)
